molecular formula C19H27N3O2S B12879765 N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide CAS No. 651307-32-3

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

Cat. No.: B12879765
CAS No.: 651307-32-3
M. Wt: 361.5 g/mol
InChI Key: HHSNUZGOWAERSW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both an isoquinoline core and sulfonamide group, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.

    Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Aminopropyl and Cyclopentylethyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonamide group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)isoquinoline-5-sulfonamide
  • N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

Uniqueness

N-(3-Aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

651307-32-3

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C19H27N3O2S/c20-11-4-13-22(14-10-16-5-1-2-6-16)25(23,24)19-8-3-7-17-15-21-12-9-18(17)19/h3,7-9,12,15-16H,1-2,4-6,10-11,13-14,20H2

InChI Key

HHSNUZGOWAERSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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